Phosphoramidous difluoride, (difluoroboryl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphoramidous difluoride, (difluoroboryl)-, is a chemical compound with the molecular formula BF₄HNP and a molecular weight of 132.793 . This compound is known for its unique chemical structure, which includes both phosphorus and boron atoms. It is used in various scientific research applications due to its distinctive properties.
Vorbereitungsmethoden
The synthesis of phosphoramidous difluoride, (difluoroboryl)-, involves several methods. One common synthetic route includes the reaction of phosphorus halides with boron-containing reagents under controlled conditions . The reaction typically requires an inert atmosphere and low temperatures to prevent decomposition. Industrial production methods may involve the use of specialized equipment to handle the reactive intermediates and ensure the purity of the final product.
Analyse Chemischer Reaktionen
Phosphoramidous difluoride, (difluoroboryl)-, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of higher oxidation state products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of lower oxidation state products.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Phosphoramidous difluoride, (difluoroboryl)-, has a wide range of scientific research applications:
Biology: The compound’s unique structure makes it useful in the study of enzyme mechanisms and protein interactions.
Medicine: Research is ongoing to explore its potential use in drug development and as a diagnostic tool.
Industry: It is used in the production of advanced materials, including flame retardants and polymers.
Wirkmechanismus
The mechanism of action of phosphoramidous difluoride, (difluoroboryl)-, involves its interaction with molecular targets through its reactive phosphorus and boron centers. These interactions can lead to the formation of stable complexes or the activation of specific pathways, depending on the context of its use .
Vergleich Mit ähnlichen Verbindungen
Phosphoramidous difluoride, (difluoroboryl)-, can be compared with other similar compounds such as:
Phosphoramidous difluoride: This compound has a similar structure but lacks the boron atom, resulting in different reactivity and applications.
Difluorophosphinoamine: Another related compound that shares some chemical properties but differs in its specific applications and reactivity.
The uniqueness of phosphoramidous difluoride, (difluoroboryl)-, lies in its combination of phosphorus and boron atoms, which imparts distinctive chemical properties and a wide range of applications.
Eigenschaften
CAS-Nummer |
60073-67-8 |
---|---|
Molekularformel |
BF4HNP |
Molekulargewicht |
132.80 g/mol |
InChI |
InChI=1S/BF4HNP/c2-1(3)6-7(4)5/h6H |
InChI-Schlüssel |
YIVYCFKWGVBPKI-UHFFFAOYSA-N |
Kanonische SMILES |
B(NP(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.